4-methyl-N-(2-(methylthio)phenyl)benzamide

Description

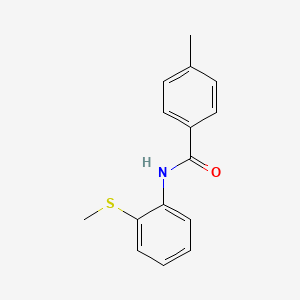

Structure

3D Structure

Properties

IUPAC Name |

4-methyl-N-(2-methylsulfanylphenyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NOS/c1-11-7-9-12(10-8-11)15(17)16-13-5-3-4-6-14(13)18-2/h3-10H,1-2H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEQDYQBHLWBQKK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2SC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90359650 | |

| Record name | AG-G-73755 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90359650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

701289-62-5 | |

| Record name | AG-G-73755 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90359650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Methyl N 2 Methylthio Phenyl Benzamide

Direct Amide Bond Formation Approaches

Direct amide bond formation from a carboxylic acid and an amine is a widely employed and atom-economical method. This approach for synthesizing 4-methyl-N-(2-(methylthio)phenyl)benzamide involves the direct reaction of 4-methylbenzoic acid and 2-(methylthio)aniline (B147308), facilitated by coupling reagents.

Coupling Reagents and Conditions

A variety of coupling reagents can be utilized to facilitate the formation of the amide bond between 4-methylbenzoic acid and 2-(methylthio)aniline. These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. Commonly used coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or N-hydroxysuccinimide (NHS) to improve reaction rates and reduce side reactions. bachem.comresearchgate.net

Phosphonium-based reagents such as (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) and (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP) are also effective. Uronium reagents like O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) and O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) represent another class of efficient coupling agents. researchgate.net

The choice of solvent is critical, with polar aprotic solvents like dimethylformamide (DMF), dichloromethane (B109758) (DCM), and acetonitrile (B52724) being frequently employed. Reaction temperatures can range from room temperature to elevated temperatures, depending on the specific reagents used and the reactivity of the substrates. numberanalytics.com

Table 1: Common Coupling Reagents for Direct Amide Bond Formation

| Coupling Reagent | Additive (if applicable) | Common Solvents |

| DCC, EDC | HOBt, NHS | DMF, DCM |

| BOP, PyBOP | - | DMF, Acetonitrile |

| HBTU, HATU | - | DMF |

Acyl Chloride-Amine Condensation

The reaction of an acyl chloride with an amine, known as the Schotten-Baumann reaction, is a classic and reliable method for amide synthesis. byjus.comwikipedia.orgorganic-chemistry.orglscollege.ac.in In this approach, 4-methylbenzoic acid is first converted to its more reactive acyl chloride derivative, 4-methylbenzoyl chloride. This is typically achieved by reacting the carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). iitk.ac.in

The resulting 4-methylbenzoyl chloride is then reacted with 2-(methylthio)aniline. semanticscholar.org This reaction is often carried out in the presence of a base, such as pyridine (B92270) or aqueous sodium hydroxide (B78521), to neutralize the hydrochloric acid byproduct that is formed. byjus.comiitk.ac.in The use of a two-phase solvent system, consisting of an organic solvent (like dichloromethane or diethyl ether) and an aqueous basic solution, is a common practice under Schotten-Baumann conditions. wikipedia.orglscollege.ac.in

Table 2: Reagents for Acyl Chloride-Amine Condensation

| Step | Reagents | Purpose |

| 1. Acyl Chloride Formation | Thionyl chloride (SOCl₂), Oxalyl chloride ((COCl)₂) | Conversion of carboxylic acid to acyl chloride |

| 2. Amide Formation | Pyridine, Sodium hydroxide (NaOH) | Neutralization of HCl byproduct |

Synthetic Routes Utilizing Substituted Benzoic Acids and Anilines

The synthesis of 4-methyl-N-(2-(methylthio)phenyl)benzamide fundamentally relies on the coupling of a substituted benzoic acid (4-methylbenzoic acid) and a substituted aniline (B41778) (2-(methylthio)aniline). The reactivity of these precursors is influenced by their respective substituents. The methyl group on the benzoic acid is an electron-donating group, which can slightly decrease the reactivity of the carboxylic acid. Conversely, the methylthio group on the aniline is also generally considered to be electron-donating, which can enhance the nucleophilicity of the amine.

Formation via Methylthio-Containing Precursors

An alternative synthetic strategy involves the introduction of the methylthio group at a different stage of the synthesis. For instance, one could start with a precursor that already contains the methylthio moiety. The synthesis of 2-(methylthio)aniline itself can be achieved through various methods, including the methylation of 2-aminothiophenol. The synthesis of 4-methylbenzoic acid can be accomplished by the oxidation of p-xylene. guidechem.com

Optimization of Synthetic Strategies and Yield

Optimizing the synthesis of 4-methyl-N-(2-(methylthio)phenyl)benzamide involves the careful consideration of several factors to maximize the yield and purity of the product. Key parameters for optimization include the choice of coupling reagent and solvent, reaction temperature, and the stoichiometry of the reactants. numberanalytics.comrsc.orgchemrxiv.org

For direct amide bond formation, screening different combinations of coupling reagents and additives can significantly impact the yield. The reaction kinetics can be influenced by temperature, with higher temperatures generally leading to faster reactions, though this must be balanced against the potential for side reactions. numberanalytics.com

Advanced Purification Techniques for Synthesized Compounds

After the synthesis of 4-methyl-N-(2-(methylthio)phenyl)benzamide, purification is essential to remove unreacted starting materials, reagents, and byproducts. Standard purification techniques include recrystallization and column chromatography. researchgate.net

Recrystallization is a common and effective method for purifying solid compounds. The choice of solvent is critical, and often a mixed solvent system is employed to achieve optimal solubility characteristics. libretexts.orgyoutube.comreddit.com For benzamide (B126) derivatives, solvents such as ethanol, acetone, acetonitrile, and mixtures like hexane (B92381)/ethyl acetate (B1210297) can be effective. researchgate.netrochester.edu

Column chromatography is a versatile technique for separating components of a mixture based on their differential adsorption to a stationary phase. For the purification of benzamide derivatives, silica (B1680970) gel is a common stationary phase, and the eluent is typically a mixture of non-polar and polar solvents, such as hexane and ethyl acetate. sielc.com The polarity of the eluent can be adjusted to achieve the desired separation.

For highly pure samples, preparative high-performance liquid chromatography (HPLC) can be employed. lcms.czmicrocombichem.comwaters.com This technique offers high resolution and is particularly useful for separating closely related impurities. google.com

Table 3: Common Purification Techniques

| Technique | Key Considerations |

| Recrystallization | Choice of solvent or solvent mixture, cooling rate |

| Column Chromatography | Stationary phase (e.g., silica gel), eluent system |

| Preparative HPLC | Column type, mobile phase composition, detection method |

Reaction Mechanisms and Chemical Reactivity of 4 Methyl N 2 Methylthio Phenyl Benzamide and Its Analogues

Transition Metal-Catalyzed C-H Activation

Transition metal catalysis is a cornerstone of modern synthetic chemistry, and the C-H activation of substrates like 4-methyl-N-(2-(methylthio)phenyl)benzamide is a prime example of its power. Both palladium and rhodium complexes have been effectively employed to catalyze the functionalization of C-H bonds in this and related molecules, often proceeding through distinct mechanistic pathways and yielding a variety of valuable chemical scaffolds. The directing ability of the functional groups present in the molecule plays a crucial role in determining the site-selectivity and outcome of these reactions. nih.govnih.gov

Palladium-Catalyzed C-H Functionalization

Palladium catalysis is a versatile tool for C-H functionalization, and while specific studies on 4-methyl-N-(2-(methylthio)phenyl)benzamide are not extensively documented in the reviewed literature, the reactivity of analogous N-aryl benzamides and substrates with thioether directing groups provides significant insight into the potential mechanistic pathways. These reactions typically proceed via the formation of a palladacycle intermediate, where the palladium catalyst coordinates to a heteroatom in the substrate and activates a nearby C-H bond.

The generally accepted mechanism for palladium-catalyzed C-H functionalization directed by a coordinating group, such as the nitrogen of the amide or the sulfur of the thioether in 4-methyl-N-(2-(methylthio)phenyl)benzamide, involves the formation of a cyclometalated intermediate, known as a palladacycle. This process is initiated by the coordination of the directing group to the palladium(II) center. This coordination brings the metal catalyst in close proximity to a specific C-H bond, facilitating its cleavage through a concerted metalation-deprotonation (CMD) pathway. nih.govnih.gov

In the case of N-aryl benzamide (B126) analogues, the amide nitrogen can act as a directing group, leading to the formation of a five-membered palladacycle through the activation of an ortho C-H bond on the aniline (B41778) ring. Alternatively, the thioether group can also serve as a directing group. The sulfur atom's lone pair of electrons can coordinate to the palladium center, directing the C-H activation to a proximate C-H bond. The formation of these palladacycles is a critical step, as it dictates the regioselectivity of the subsequent functionalization. researchgate.netnih.gov Once the palladacycle is formed, it can undergo various reactions, such as insertion of an alkyne or an alkene, followed by reductive elimination to yield the functionalized product and regenerate the active palladium catalyst. du.edu

Site-selectivity in palladium-catalyzed C-H functionalization is a crucial aspect that determines the final product structure. The presence of multiple potential C-H activation sites in a molecule like 4-methyl-N-(2-(methylthio)phenyl)benzamide makes understanding and controlling site-selectivity paramount. Several factors influence which C-H bond is preferentially activated, including the nature of the directing group, the electronic properties of the substrate, and the reaction conditions. nih.govnih.gov

In substrates with multiple directing groups, the most basic or strongly coordinating group typically dictates the site of C-H activation. nih.gov For N-(2-(methylthio)phenyl)benzamide analogues, both the amide nitrogen and the thioether sulfur can act as directing groups. The relative coordinating ability of these two groups to the palladium center will play a significant role in determining whether C-H activation occurs on the N-phenyl ring or the benzoyl moiety.

Furthermore, steric hindrance around the C-H bonds can influence site-selectivity, with functionalization often favoring the less-hindered position. nih.gov The electronic nature of the substrate is also a key determinant. Electron-rich C-H bonds are generally more susceptible to activation by electrophilic palladium catalysts. rsc.org The choice of ligands on the palladium catalyst and the additives used in the reaction can also dramatically influence site-selectivity, sometimes even reversing the inherent reactivity of the substrate. nih.govnih.gov For example, in the palladium-catalyzed arylation of N-acetylindoles, the use of different oxidants (Cu(OAc)₂ vs. AgOAc) can switch the site of functionalization from C-3 to C-2. nih.gov

| Factor | Influence on Site-Selectivity | Example |

|---|---|---|

| Directing Group Basicity | The most basic directing group preferentially coordinates to the palladium center, directing C-H activation to a proximal site. | In a molecule with both an amide and a thioether, the relative basicity influences which group directs the reaction. |

| Steric Hindrance | Functionalization tends to occur at the less sterically hindered C-H bond. | Ortho-substitution on the aromatic rings can block C-H activation at that position. |

| Electronic Effects | Electron-rich C-H bonds are generally more reactive towards electrophilic palladium catalysts. | Electron-donating groups on the aromatic rings can enhance the rate of C-H activation. |

| Ligands and Additives | The nature of the ligands on the palladium catalyst and the additives can tune the catalyst's reactivity and selectivity, sometimes overriding the inherent substrate control. | Switching the oxidant from Cu(OAc)₂ to AgOAc can change the site of arylation in N-acetylindoles. nih.gov |

Rhodium-Catalyzed C-H Functionalization

Rhodium catalysts have proven to be particularly effective for the C-H functionalization of N-(2-(methylthio)phenyl)benzamides and their analogues. These reactions often exhibit high levels of chemo- and regioselectivity, driven by the strong directing effect of the 2-(methylthio)aniline (B147308) group.

A notable example of rhodium-catalyzed C-H functionalization is the reaction of N-(2-(methylthio)phenyl)benzamides with maleimides. researchgate.netrsc.orgrsc.org This reaction proceeds via an oxidative alkenylation followed by a cyclization cascade to afford isoindolone spirosuccinimides. researchgate.netrsc.orgrsc.org Detailed experimental and computational studies have shed light on the intricate mechanism of this transformation. researchgate.netrsc.orgrsc.org

The catalytic cycle is initiated by the coordination of the rhodium(I) catalyst to the substrate. rsc.org Density Functional Theory (DFT) calculations suggest that the reaction begins with the oxidative addition of the ortho C-H bond of the N-phenyl ring to the rhodium center, forming a five-membered rhodacycle intermediate. rsc.orgrsc.org This is followed by the migratory insertion of a molecule of maleimide (B117702) into the Rh-C bond. rsc.org A key feature of this reaction is the dual role of the maleimide, which acts as both a coupling partner and a hydrogen acceptor. researchgate.netrsc.orgrsc.org

A second molecule of maleimide then inserts into the Rh-C bond of the newly formed rhodacycle, leading to the formation of a C-C bond and subsequent ligand-ligand hydrogen transfer. rsc.org The final steps of the mechanism involve C-N bond formation between the amide nitrogen and one of the maleimide units, followed by protonation to release the isoindolone spirosuccinimide product and regenerate the active rhodium(I) catalyst. rsc.org Kinetic isotope effect studies have indicated that the oxidative addition/migratory insertion step is the rate-determining step of the reaction. rsc.orgrsc.org

| Step | Description |

|---|---|

| I | Oxidative addition of the ortho C-H bond to the Rh(I) center and migratory insertion of the first maleimide molecule. |

| II | Insertion of a second maleimide molecule into the Rh-C bond of the rhodacycle, followed by ligand-ligand hydrogen transfer. |

| III | Intramolecular C-N bond formation between the amide nitrogen and the maleimide moiety. |

| IV | Protonation to release the final product and regenerate the Rh(I) catalyst. |

The 2-(methylthio)aniline moiety plays a pivotal role as a directing group in the rhodium-catalyzed C-H functionalization of these benzamide substrates. researchgate.netrsc.orgrsc.org The sulfur atom of the methylthio group and the nitrogen atom of the amide group act as a bidentate ligand, coordinating to the rhodium center and directing the C-H activation to the ortho-position of the N-phenyl ring. rsc.org This chelation assistance is crucial for the efficiency and regioselectivity of the reaction.

Screening of various directing groups has shown that the (2-methylthio)aniline group is superior for promoting the desired oxidative alkenylation/cyclization reaction with maleimides, leading to the formation of isoindolone spirosuccinimides in good yields, whereas other directing groups either fail to promote the reaction or lead to different products. researchgate.netrsc.org For instance, the use of an 8-aminoquinoline (B160924) directing group under similar conditions results in C-H alkylation products rather than the cyclized spiro compounds. rsc.orgrsc.org This highlights the unique role of the 2-(methylthio)aniline directing group in steering the reaction pathway towards oxidative cyclization.

The directing group not only controls the initial C-H activation step but also influences the subsequent steps of the catalytic cycle. The specific geometry imposed by the coordination of the 2-(methylthio)aniline group to the rhodium center facilitates the sequential insertion of two maleimide molecules and the final intramolecular C-N bond formation. rsc.org Deuterium labeling studies have further confirmed the crucial role of the directing group and the reversibility of the initial C-H activation step under certain conditions. rsc.org

Copper-Catalyzed C-H Cyanation

The direct functionalization of C-H bonds is a powerful strategy in organic synthesis. For derivatives of N-(2-(methylthio)phenyl)benzamide, the amide group can act as a directing group, facilitating the selective introduction of new functional groups at the ortho position of the benzoyl moiety. One such transformation is the copper-catalyzed C-H cyanation.

Research has demonstrated the use of N-(pyridine-2-yl)-amide as a directing group for copper-mediated C-H cyanation. researchgate.net While not the exact substrate, the principle applies to related benzamides. In these reactions, a copper catalyst, in conjunction with a cyanating agent, enables the direct installation of a nitrile group. For instance, copper-catalyzed cyanation of N-tosylhydrazones using potassium thiocyanate (B1210189) (KSCN) as a non-toxic cyanide source has been developed to produce α-aryl nitriles. organic-chemistry.org This method employs copper iodide (CuI) as the catalyst under mild conditions. organic-chemistry.org The general mechanism for such directed cyanations often involves the formation of a metal-ligand complex where the amide coordinates to the copper center, bringing it in proximity to the target C-H bond for activation and subsequent functionalization. The use of electrophilic cyanating agents like N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) in transition-metal-catalyzed reactions has also gained attention due to its safety and practicality. dntb.gov.ua

Table 1: Conditions for Copper-Catalyzed Cyanation of Related Compounds

| Substrate Type | Catalyst | Cyanide Source | Key Conditions | Product Type | Reference |

|---|---|---|---|---|---|

| N-Tosylhydrazones | CuI | KSCN | MeCN/NMP, 80°C, O₂ atmosphere | α-Aryl nitriles | organic-chemistry.org |

| Aromatic C-H Bonds (General) | Copper salts | NCTS | Varies with substrate | Aryl nitriles | dntb.gov.ua |

| Benzylic C-H Bonds | Cu(OTf)₂ | TMSCN | Chiral Ligand, CH₃CN/DMA | α-Chiral nitriles | snnu.edu.cn |

Intramolecular Cyclization Reactions

The strategic positioning of the methylthio group ortho to the amide nitrogen in 4-methyl-N-(2-(methylthio)phenyl)benzamide and its analogues makes it a prime candidate for intramolecular cyclization reactions, leading to the formation of sulfur-containing heterocyclic systems.

One notable example is the silver-promoted site-selective intramolecular cyclization of 2-methylthiobenzamides. nih.gov This reaction proceeds via the functionalization of the α-C(sp³)-H bond of the methylthio group in the presence of an additive like Selectfluor. nih.gov This approach provides access to novel benzooxathiin-4-imine skeletons. nih.gov Similarly, acid-catalyzed intramolecular cyclization of related N-[4-chloro-2-methyl-6-(methylthio)phenyl]benzamide derivatives has been used to synthesize thiadiazine 1-oxides. acs.org In these cases, the amide and methylthio groups react to form a new heterocyclic ring. Catalyst-free intramolecular oxidative cyclization has also been reported for N-allylbenzamides, yielding oxazole (B20620) derivatives, demonstrating the inherent reactivity of the benzamide structure towards cyclization under specific conditions. nih.gov

General Reactivity of the Methylthio Moiety

The methylthio (-SMe) group is a versatile functional group that can undergo several important transformations, primarily oxidation and desulfurization.

The sulfur atom in the methylthio group exists in a low oxidation state and can be readily oxidized to form sulfoxides and sulfones. This transformation is significant as it can modulate the electronic properties and biological activity of the molecule. The oxidation of thioethers is a common reaction in organic synthesis. For instance, N-[4-Chloro-2-methyl-6-(methylthio)phenyl]benzamide can be oxidized to the corresponding sulfoxide. acs.org This oxidation is often a prerequisite for subsequent reactions, such as the formation of N-cyano sulfoximines which can then undergo intramolecular cyclization. acs.org The choice of oxidizing agent determines the outcome, with milder reagents typically yielding sulfoxides and stronger ones leading to sulfones.

Desulfurization, the removal of the sulfur atom, is another key reaction of thioethers. This can be achieved using various reagents and conditions. Molybdenum hexacarbonyl [Mo(CO)₆] has been shown to mediate the desulfurization of thiols and disulfides, a reaction that can tolerate a wide range of functional groups. researchgate.netresearchgate.net Another method involves the use of a phosphine, such as in the desulfurative sigmatropic rearrangement of allylic disulfides to form thioethers. nih.gov More recent methods describe the desulfurization of thiols for nucleophilic substitution promoted by a Ph₃P/ICH₂CH₂I system, which can be extended to a broad range of nucleophiles. cas.cn These methods, while not directly applied to 4-methyl-N-(2-(methylthio)phenyl)benzamide in the cited literature, represent viable strategies for removing the methylthio group to generate the corresponding N-phenylbenzamide analogue.

Table 2: Selected Desulfurization Methods

| Reagent/System | Substrate Type | Product | Key Features | Reference |

|---|---|---|---|---|

| Mo(CO)₆ | Thiols, Disulfides | Desulfurized compound | High functional group tolerance | researchgate.netresearchgate.net |

| Phosphine | Allyl alkyl disulfides | Thioethers | Mild, room temperature reaction | nih.gov |

| Ph₃P/ICH₂CH₂I | Thiols | Nucleophilic substitution product | Rapid, tolerates various nucleophiles | cas.cn |

Reactivity of the Benzamide Functional Group (e.g., Reduction of Amide Bonds for Analogues)

The benzamide functional group is generally stable but can be transformed under specific conditions. One of the most common reactions of amides is their reduction to amines.

The reduction of the amide bond in analogues of 4-methyl-N-(2-(methylthio)phenyl)benzamide would yield the corresponding secondary amine, N-((4-methylphenyl)methyl)-2-(methylthio)aniline. This transformation typically requires powerful reducing agents such as lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃). The choice of reagent is crucial to avoid the reduction of other functional groups present in the molecule. While direct examples for the target compound are not prevalent in the specific literature found, the reduction of benzamides is a fundamental organic reaction. For example, the synthesis of N-phenylbenzamide derivatives often involves multiple steps where the amide bond remains intact, highlighting its general stability. nih.gov However, in the context of creating analogues, such as N-(phenethyl)benzamide derivatives, the modification or formation of the amide bond is a key synthetic step. google.com The synthesis of N-methylbenzamide itself can be achieved through various routes, indicating the versatility of reactions around the amide core. chemicalbook.com The direct alkylation of N,N-dialkyl benzamides with methyl sulfides has also been reported, showcasing a different mode of reactivity at the amide carbonyl group. researchgate.net

Spectroscopic Analysis Methodologies and Structural Elucidation

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, provides critical information regarding the functional groups and bonding within a molecule.

FTIR spectroscopy is a powerful tool for identifying characteristic functional groups. The analysis of 4-methyl-N-(2-(methylthio)phenyl)benzamide would be expected to show key vibrational bands corresponding to its amide, aromatic, methyl, and methylthio moieties.

Based on analogues such as 2-hydroxy-N-[2-(methylthio)phenyl]benzamide and N-(4-methylphenyl)benzamide, the following characteristic peaks are anticipated. researchgate.netresearchgate.net The N-H stretching vibration of the secondary amide group is typically observed in the region of 3300 cm⁻¹. The carbonyl (C=O) stretching of the amide is a strong, prominent band expected around 1660-1680 cm⁻¹. semanticscholar.org

Aromatic C-H stretching vibrations are expected to appear above 3000 cm⁻¹, while the C=C stretching vibrations within the aromatic rings would produce a series of bands in the 1600-1450 cm⁻¹ region. researchgate.net The C-N stretching vibration of the amide linkage is anticipated around 1313-1330 cm⁻¹. researchgate.net Furthermore, the presence of the methyl (-CH₃) and methylthio (-S-CH₃) groups would be confirmed by C-H bending and stretching vibrations at approximately 2920-2980 cm⁻¹ and within the fingerprint region, respectively.

Table 1: Predicted FTIR Spectral Data for 4-methyl-N-(2-(methylthio)phenyl)benzamide

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group |

|---|---|---|

| N-H Stretch | ~3300 | Amide |

| Aromatic C-H Stretch | >3000 | Aromatic Ring |

| Aliphatic C-H Stretch | ~2920-2980 | Methyl groups |

| C=O Stretch (Amide I) | ~1660-1680 | Amide |

| C=C Stretch | ~1450-1600 | Aromatic Ring |

| N-H Bend (Amide II) | ~1548 | Amide |

Raman spectroscopy provides complementary information to FTIR, particularly for non-polar bonds and symmetric vibrations. For 4-methyl-N-(2-(methylthio)phenyl)benzamide, the aromatic ring vibrations are expected to produce strong signals. The symmetric stretching of the C=C bonds in the phenyl rings would be a prominent feature. Additionally, the C-S stretching vibration of the methylthio group, which can be weak in FTIR, may be more readily observable in the Raman spectrum. Data from related benzamidine (B55565) compounds suggests that aromatic C=C stretching and C-H bending vibrations would be key identifiable features. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the precise carbon-hydrogen framework of an organic molecule.

The ¹H NMR spectrum of 4-methyl-N-(2-(methylthio)phenyl)benzamide is predicted to provide distinct signals for each type of proton, confirming the connectivity of the molecule.

The amide proton (N-H) is expected to appear as a singlet or broad singlet in the downfield region, typically between δ 8.0 and 10.0 ppm. The aromatic protons on the two phenyl rings will resonate in the range of δ 7.0-8.0 ppm, with their specific chemical shifts and coupling patterns dependent on their substitution. The protons on the 4-methylbenzoyl ring are expected to show an AA'BB' system, with two doublets. The protons of the 2-(methylthio)phenyl ring will exhibit a more complex multiplet pattern due to their ortho, meta, and para relationships.

The methyl group attached to the benzoyl ring would appear as a sharp singlet at approximately δ 2.4 ppm. rsc.org The singlet for the methylthio (-S-CH₃) group is anticipated to be further upfield, around δ 2.5 ppm, based on data from 2-hydroxy-N-[2-(methylthio)phenyl]benzamide.

Table 2: Predicted ¹H NMR Spectral Data for 4-methyl-N-(2-(methylthio)phenyl)benzamide

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| N-H (Amide) | 8.0 - 10.0 | Singlet (broad) |

| Aromatic H | 7.0 - 8.0 | Multiplets/Doublets |

| -CH₃ (on benzoyl ring) | ~2.4 | Singlet |

The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule. For 4-methyl-N-(2-(methylthio)phenyl)benzamide, distinct signals are expected for the carbonyl carbon, the aromatic carbons, and the methyl carbons.

The amide carbonyl carbon (C=O) is predicted to resonate significantly downfield, typically in the range of δ 165-170 ppm. rsc.org The aromatic carbons will appear between δ 120 and 140 ppm. The carbon attached to the nitrogen (C-N) and the carbon attached to the sulfur (C-S) will have characteristic shifts influenced by these heteroatoms. The quaternary carbons in the aromatic rings will generally show weaker signals.

The carbon of the methyl group on the benzoyl ring is expected at approximately δ 21 ppm. rsc.org The carbon of the methylthio group is anticipated to resonate at a slightly different value, providing clear evidence for both methyl groups being in different chemical environments.

Table 3: Predicted ¹³C NMR Spectral Data for 4-methyl-N-(2-(methylthio)phenyl)benzamide

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (Amide) | 165 - 170 |

| Aromatic C | 120 - 140 |

| -CH₃ (on benzoyl ring) | ~21 |

The collective data from FTIR, Raman, ¹H NMR, and ¹³C NMR spectroscopy provides unambiguous confirmation of the chemical structure of 4-methyl-N-(2-(methylthio)phenyl)benzamide. rsc.org FTIR and Raman confirm the presence of the key functional groups (amide, aromatic rings, methyl, and methylthio groups). ¹H NMR confirms the number and connectivity of protons, including the relative positions of substituents on the aromatic rings. ¹³C NMR complements this by identifying all unique carbon environments. rsc.org The combined, consistent interpretation of these spectra allows for the definitive elucidation and verification of the synthesized molecular structure.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While specific crystallographic data for 4-methyl-N-(2-(methylthio)phenyl)benzamide is not prominently available in the reviewed literature, analysis of closely related structures, such as N-[2-(Methylsulfanyl)phenyl]-2-sulfanylbenzamide, provides a strong basis for understanding its likely solid-state characteristics. nih.gov The fundamental structure consists of a 4-methylbenzoyl group linked to a 2-(methylthio)phenyl group via an amide bridge. nih.gov

The molecular packing in the crystal lattice of aromatic amides is governed by a network of non-covalent interactions.

Hydrogen Bonding : A critical and defining feature in the molecular structure is the high probability of a strong intramolecular hydrogen bond. This bond forms between the amide hydrogen (N-H) and the sulfur atom of the adjacent methylthio group. nih.gov In a similar N-(2-methylthiophenyl)amide structure, this N-H···S interaction results in a stable, planar, six-membered ring. nih.gov In addition to this intramolecular bond, conventional intermolecular N−H···O hydrogen bonds between the amide groups of adjacent molecules are expected, which typically assemble molecules into chains or dimers. nih.gov

The conformation of 4-methyl-N-(2-(methylthio)phenyl)benzamide in the crystalline state is determined by the spatial relationship between its constituent parts, primarily the rotational angles around the amide linker. The structure contains three key planar regions: the p-tolyl ring, the amide plane, and the 2-(methylthio)phenyl ring. nih.gov

The dihedral angle (the angle of twist) between the two aromatic rings is a key parameter. In a closely related N-(2-methylthiophenyl)amide, this angle was found to be relatively small at 16.03(9)°, suggesting a nearly co-planar arrangement. nih.gov This planarity is likely enforced by the strong intramolecular N-H···S hydrogen bond. However, in other benzanilide (B160483) structures without this specific intramolecular interaction, the aryl rings can be tilted by as much as 60° relative to each other due to crystal packing forces. nih.gov The final conformation observed in the crystal is a delicate balance between these intramolecular stabilizing forces and the energetic advantages of efficient intermolecular packing through hydrogen bonds and π-stacking. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet or visible light by a molecule, providing information about its electronic transitions. The spectrum of 4-methyl-N-(2-(methylthio)phenyl)benzamide is expected to be characterized by absorptions arising from its constituent chromophores: the 4-methylbenzoyl system and the 2-(methylthio)phenylamine system.

The key electronic transitions are typically π → π* and n → π*.

π → π transitions*: These are high-intensity absorptions associated with the promotion of electrons in the π-systems of the aromatic rings.

n → π transitions: These lower-intensity absorptions involve the promotion of non-bonding electrons (n), primarily from the oxygen of the carbonyl group and the sulfur atom, to an anti-bonding π orbital.

The conjugation between the benzoyl group and the phenyl ring through the amide linker influences the energy and intensity of these transitions. While specific λmax values for this compound are not detailed in the available literature, the spectrum would present a complex band profile reflecting the combined electronic systems of the molecule.

Mass Spectrometry for Molecular Fragmentation Analysis

Mass spectrometry is an analytical technique that ionizes molecules and sorts them based on their mass-to-charge (m/z) ratio, providing information on molecular weight and structural features through fragmentation patterns. The fragmentation of 4-methyl-N-(2-(methylthio)phenyl)benzamide under electron ionization would likely proceed through characteristic pathways for benzamide (B126) derivatives. researchgate.net

The primary fragmentation is expected to be the α-cleavage of the bonds adjacent to the carbonyl group.

Cleavage of the C(O)—NH bond is a dominant pathway for benzamides. researchgate.net This would result in the formation of a stable 4-methylbenzoyl cation (p-toluoyl cation).

This cation can subsequently lose a neutral carbon monoxide (CO) molecule to form a tolyl cation. researchgate.net

A proposed fragmentation pattern and the corresponding m/z values for major ions are outlined in the table below.

| Predicted Fragment Ion | Structure | m/z (Mass-to-Charge Ratio) | Proposed Fragmentation Pathway |

|---|---|---|---|

| Molecular Ion [M]⁺ | [C₁₅H₁₅NOS]⁺ | 257.09 | Parent molecule after ionization |

| 4-Methylbenzoyl Cation | [CH₃C₆H₄CO]⁺ | 119.05 | α-cleavage of the C(O)-NH bond researchgate.net |

| Tolyl Cation | [CH₃C₆H₄]⁺ | 91.05 | Loss of CO from the 4-methylbenzoyl cation researchgate.net |

| Benzoyl Cation | [C₆H₅CO]⁺ | 105.03 | Loss of the methyl group from the 4-methylbenzoyl cation, followed by rearrangement. |

| Phenyl Cation | [C₆H₅]⁺ | 77.04 | Loss of CO from the benzoyl cation researchgate.net |

Theoretical and Computational Chemistry Studies

Reaction Mechanism Elucidation via Computational ModelingComputational modeling can be used to map the entire energy landscape of a chemical reaction, identifying intermediates and transition states.nih.gov

Transition State Calculations and Energy ProfilesThis involves locating the saddle point on the potential energy surface that connects reactants and products, known as the transition state. The energy of this state is used to calculate the activation energy of the reaction.researchgate.netnih.govBy plotting the energy of all species along the reaction coordinate, an energy profile is generated, which provides a comprehensive understanding of the reaction's feasibility and kinetics.

Should research on 4-methyl-N-(2-(methylthio)phenyl)benzamide become available, a detailed article with specific data could be constructed.

Molecular Dynamics (MD) Simulations (for related compounds and their interactions)

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. While specific MD studies on 4-methyl-N-(2-(methylthio)phenyl)benzamide are not prominent in the literature, research on structurally related benzamide (B126) and sulfonamide derivatives provides significant insights into the potential interactions and dynamic behavior of the target compound, particularly in biological contexts.

MD simulations on a series of N-(alkyl/aryl)-4-nitrobenzamide derivatives designed as antidiabetic agents have been performed to validate their interaction and stability within the active sites of enzymes like α-glucosidase and α-amylase. nih.gov These studies analyze the root-mean-square deviation (RMSD) of the ligand-protein complex to confirm the stability of the compound in the binding pocket. nih.gov The simulations revealed that interactions are dynamic, often mediated by water molecules, and involve a combination of hydrogen bonding, electrostatic forces, and hydrophobic interactions with key amino acid residues. nih.gov For example, analyses showed pi-pi stacking, T-shaped interactions, and pi-alkyl interactions between the compound's aromatic rings and specific residues like histidine and tyrosine. nih.gov

Quantum Chemical Calculations of Spectroscopic Parameters (e.g., NMR, IR, UV-Vis)

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in predicting and interpreting the spectroscopic properties of molecules. By calculating the electronic structure, it is possible to derive theoretical spectra that aid in the assignment of experimental data.

NMR Spectroscopy: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts are highly valuable for structure elucidation. DFT methods, such as the Gauge-Independent Atomic Orbital (GIAO) method, can predict proton (¹H) and carbon-¹³ (¹³C) chemical shifts. researchgate.net For amide compounds, factors like the electric field, magnetic anisotropy of the carbonyl group, and steric effects significantly influence these shifts. researchgate.net Studies on related amides show that solvent effects, especially in polar solvents like DMSO, can cause large shifts (1–2 ppm) for NH protons due to hydrogen bonding. researchgate.net For 4-methyl-N-(2-(methylthio)phenyl)benzamide, calculations would likely predict distinct signals for the two methyl groups and the aromatic protons, influenced by the electronic effects of the amide linkage and the methyl and methylthio substituents.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for a Representative Benzamide Structure Note: This table presents typical calculated chemical shift ranges for functional groups found in the target molecule, based on data from related structures. Actual values for 4-methyl-N-(2-(methylthio)phenyl)benzamide would require specific calculation.

| Atom Type | Functional Group | Predicted Chemical Shift (ppm) | Reference/Notes |

|---|---|---|---|

| ¹H | Ar-CH₃ | 2.3 - 2.5 | Typical range for a tolyl methyl group. rsc.org |

| ¹H | S-CH₃ | 2.4 - 2.6 | Methyl group attached to a sulfur atom. |

| ¹H | Aromatic (C-H) | 7.0 - 8.0 | Complex multiplet patterns expected due to substitution. rsc.orgtcichemicals.com |

| ¹H | Amide (N-H) | 8.5 - 11.0 | Highly dependent on solvent and hydrogen bonding. researchgate.netnih.gov |

| ¹³C | Ar-CH₃ | ~21 | Typical value for a tolyl methyl carbon. rsc.org |

| ¹³C | S-CH₃ | ~15 | Typical range for a methylthio group. |

| ¹³C | Aromatic (C) | 120 - 145 | Range includes substituted and unsubstituted carbons. rsc.org |

| ¹³C | Carbonyl (C=O) | ~165 | Characteristic chemical shift for a benzamide carbonyl. rsc.org |

IR Spectroscopy: Theoretical vibrational frequency calculations are used to assign the bands observed in experimental Infrared (IR) spectra. DFT methods, like B3LYP, have been shown to provide satisfactory predictions for the vibrational modes of complex organic molecules, including sulfonamides and benzamides. nih.govresearchgate.net Key vibrational modes for 4-methyl-N-(2-(methylthio)phenyl)benzamide would include the N-H stretch, C=O stretch, aromatic C-H stretches, and C-N stretching modes. The C=O stretching frequency is particularly sensitive to its environment and intramolecular interactions, such as hydrogen bonding with the N-H group. researchgate.net Theoretical studies on related thiourea-benzamides confirm that intramolecular hydrogen bonds can cause a shift in the carbonyl frequency. researchgate.net

Table 2: Calculated vs. Typical Experimental IR Frequencies for Key Functional Groups Note: This table is based on computational studies of analogous amide and thioether compounds.

| Vibrational Mode | Calculated Frequency Range (cm⁻¹) | Typical Experimental Range (cm⁻¹) | Reference |

|---|---|---|---|

| N-H Stretch | 3350 - 3450 | 3200 - 3400 | nih.gov |

| Aromatic C-H Stretch | 3000 - 3100 | 3000 - 3100 | nih.gov |

| C=O Stretch (Amide I) | 1640 - 1680 | 1630 - 1680 | nih.govresearchgate.net |

| N-H Bend (Amide II) | 1530 - 1570 | 1510 - 1570 | nih.gov |

| SO₂ Asymmetric Stretch (for comparison) | ~1310 | ~1308 | nih.govresearchgate.net |

| C-N Stretch | 1300 - 1350 | 1300 - 1350 | researchgate.net |

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations are used to predict the electronic transitions that give rise to UV-Vis absorption spectra. nih.gov These calculations provide information on absorption wavelengths (λ_max), excitation energies, and the nature of the molecular orbitals involved in the transitions (e.g., π→π* or n→π). nih.gov For aromatic systems like benzamides, the spectra are typically dominated by π→π transitions within the phenyl rings and the conjugated amide system. researchgate.net The presence of auxochromes like -CH₃ and -SCH₃ would be expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted benzamide. reddit.com

Analysis of Intermolecular Interactions (e.g., Atoms in Molecules (AIM), Reduced Density Gradient (RDG) Analysis)

The stability and structure of molecular crystals are governed by a network of intermolecular interactions. Computational tools such as the Quantum Theory of Atoms in Molecules (QTAIM) and Reduced Density Gradient (RDG) analysis are essential for visualizing and quantifying these non-covalent interactions.

Atoms in Molecules (AIM): The QTAIM theory, developed by Richard Bader, analyzes the topology of the electron density (ρ(r)) to define atomic basins, bond paths, and critical points. wikipedia.org The presence of a bond critical point (BCP) between two atoms is an indicator of an interaction. The properties at the BCP, such as the electron density (ρ) and its Laplacian (∇²ρ), characterize the nature and strength of the interaction. mdpi.com For weak, closed-shell interactions like hydrogen bonds and van der Waals contacts, ρ is low and ∇²ρ is positive. mdpi.com In studies of related bioactive compounds, QTAIM has been used to quantify the strength of N-H···O, N-H···S, and C-H···O interactions, confirming that N-H···O hydrogen bonds are typically the strongest among these. mdpi.comrsc.org

Table 3: Summary of Intermolecular Interactions Analyzed by Computational Methods in Related Systems

| Interaction Type | Method of Analysis | Key Findings from Literature | Reference |

|---|---|---|---|

| N-H···O Hydrogen Bond | QTAIM, Hirshfeld Surface | Predominantly electrostatic, often the strongest interaction, forming dimers or chains. | mdpi.comresearchgate.net |

| C-H···O Hydrogen Bond | RDG, Hirshfeld Surface | Weaker than N-H···O but contributes significantly to crystal packing. | rsc.org |

| C-H···π Interactions | RDG, CLP-PIXEL | Observed between methyl/aromatic C-H donors and aromatic ring acceptors. | mdpi.com |

| Van der Waals Forces | RDG/NCI Plots | Appear as large green surfaces, crucial for overall packing efficiency. | nih.gov |

| Steric Repulsion | RDG/NCI Plots | Identified as red-colored regions, indicating close contacts between atoms. | nih.gov |

Applications in Organic Synthesis and Catalysis

Building Block in Complex Molecule Synthesis

While direct, multi-step syntheses starting from 4-methyl-N-(2-(methylthio)phenyl)benzamide to create large, complex natural products are not extensively documented, its structural motifs are integral to the synthesis of various biologically active compounds and functional molecules. For instance, the N-phenylbenzamide core is a key feature in molecules designed to target the DNA of kinetoplastid parasites, which are responsible for diseases like trypanosomiasis and leishmaniasis. nih.gov The synthesis of these complex molecules often involves coupling substituted anilines and benzoyl chlorides, followed by further functionalization. nih.gov For example, the synthesis of N-phenylbenzamide derivatives has been achieved by reacting 4-nitroanilines with 4-nitrobenzoyl chlorides, followed by the reduction of the nitro groups to form diamine intermediates. nih.gov This highlights how the fundamental structure of compounds like 4-methyl-N-(2-(methylthio)phenyl)benzamide serves as a blueprint for constructing more elaborate therapeutic agents.

The thioether group, in particular, offers a handle for various transformations. It can be oxidized to sulfoxides and sulfones, or it can participate in metal-catalyzed cross-coupling reactions, further expanding its utility as a building block.

Substrates or Ligands in Directed C-H Functionalization

A significant area of application for 4-methyl-N-(2-(methylthio)phenyl)benzamide and related structures is in the field of C-H functionalization. This powerful strategy allows for the direct conversion of ubiquitous C-H bonds into more complex functional groups, offering a more atom- and step-economical approach to molecule synthesis. nih.gov

In this context, the amide group, often in concert with the adjacent methylthio group, can act as a directing group. A directing group is a functional group that coordinates to a metal catalyst and positions it in close proximity to a specific C-H bond, typically in the ortho position of an aromatic ring, facilitating its selective activation and functionalization. nih.govnih.gov Palladium-catalyzed C-H functionalization has emerged as a powerful method for these transformations. nih.gov

The general mechanism involves the formation of a palladacycle intermediate, where the metal is coordinated to both the directing group and the carbon of the C-H bond being functionalized. This intermediate then reacts with a coupling partner to form the desired product. The efficiency and selectivity of this process are highly dependent on the nature of the directing group and the reaction conditions.

The efficiency of a directing group is influenced by its electronic properties. Studies have shown that in palladium-catalyzed arene acetoxylation, the use of electron-withdrawing directing groups can accelerate the reaction. nih.gov However, in competitive scenarios where two different directing groups are present, substrates with electron-donating groups may react preferentially. nih.gov This suggests a complex interplay of factors, including the rate-limiting step of the catalytic cycle, which is often the C-H activation or cyclometalation step. nih.gov

The thioether group in 4-methyl-N-(2-(methylthio)phenyl)benzamide can also play a direct role in catalysis. The sulfur atom can coordinate to the metal center, influencing the regioselectivity of the C-H functionalization. In some cases, the thioether can be the primary directing group, guiding the catalyst to a specific C-H bond. nih.gov The combination of the amide and thioether functionalities in a bidentate chelation mode can lead to highly stable intermediates, enhancing the efficiency and selectivity of the catalytic process. DFT calculations have explored the potential of N,N-bidentate directing groups in Ni-catalyzed C-H functionalization of benzamides, suggesting mechanisms that could aid in the design of new catalytic reactions. rsc.org

Precursors for Further Functionalization or Derivatization

The structure of 4-methyl-N-(2-(methylthio)phenyl)benzamide is ripe for further chemical modification, making it a valuable precursor for creating a library of related compounds. The aromatic rings can undergo electrophilic substitution reactions, while the methyl group on the tolyl ring can be functionalized.

A key aspect is the ability to use the directing group properties of the molecule to introduce new functionalities and then potentially cleave or modify the directing group itself. nih.govnih.gov This "traceless" directing group strategy adds to the synthetic utility of the parent molecule.

Furthermore, the amide bond itself can be a site for derivatization, or the entire N-(2-(methylthio)phenyl) moiety can be considered a substituent that influences the reactivity of the benzoyl portion of the molecule. For example, pre-column derivatization methods are used in HPLC analysis to enhance the stability and detectability of certain compounds, showcasing how functional groups can be added to a core structure to alter its properties for specific applications. nih.gov

| Potential Derivatization Site | Type of Reaction | Potential New Functional Group |

| Aromatic Rings | Electrophilic Aromatic Substitution | Nitro, Halogen, Acyl |

| Methyl Group | Free Radical Halogenation | Halomethyl |

| Thioether | Oxidation | Sulfoxide, Sulfone |

| Amide N-H | Deprotonation and Alkylation | N-Alkyl Amide |

This table illustrates potential, general chemical transformations and is not based on specific experimental results for this exact compound.

Role in the Development of Functional Materials (General)

Functional materials are designed to possess specific properties that enable them to perform a particular function, such as in electronics, energy storage, or healthcare. openaccessjournals.com The N-phenylbenzamide scaffold, present in 4-methyl-N-(2-(methylthio)phenyl)benzamide, is a structural motif that can be incorporated into larger systems to create functional materials.

For example, the ability of benzamide (B126) derivatives to form strong hydrogen bonds and participate in aromatic stacking interactions can be exploited in the design of supramolecular polymers and liquid crystals. The incorporation of thioether linkages can also influence the electronic properties of materials, potentially leading to applications in organic electronics, such as organic light-emitting diodes (OLEDs) or field-effect transistors. While specific research on 4-methyl-N-(2-(methylthio)phenyl)benzamide in this context is limited, the broader class of N-phenylbenzamides and thioether-containing aromatic compounds are of significant interest in materials science. openaccessjournals.com The synthesis of metal complexes with ligands containing similar structural units has been explored for their potential as antimicrobial agents and for their DNA binding properties, indicating the versatility of these scaffolds in creating functional molecular systems. researchgate.net

Structure Activity Relationship Investigations of N Arylbenzamide Analogues Mechanistic Focus

Ligand-Target Interactions: Molecular Docking and Binding Mode Analysis

Molecular docking simulations are instrumental in predicting the binding orientation and affinity of a ligand to its target protein. For N-arylbenzamide analogues, these studies have revealed common interaction patterns that are likely relevant for 4-methyl-N-(2-(methylthio)phenyl)benzamide. Typically, the benzamide (B126) core acts as a scaffold, positioning the aryl rings into specific pockets of the binding site.

In many target proteins, the amide linkage of the benzamide scaffold is crucial for forming hydrogen bonds with amino acid residues in the active site. For instance, in studies of benzamide derivatives as enzyme inhibitors, the amide N-H group often acts as a hydrogen bond donor, while the carbonyl oxygen serves as an acceptor. The two aryl rings—the 4-methylphenyl (toluyl) group and the 2-(methylthio)phenyl group—project into distinct sub-pockets of the receptor.

A hypothetical binding mode for 4-methyl-N-(2-(methylthio)phenyl)benzamide, based on docking studies of similar compounds, might involve the following key interactions:

Hydrogen Bonding: The amide N-H and C=O groups forming hydrogen bonds with backbone or side-chain residues of the target.

Hydrophobic Interactions: The 4-methylphenyl ring occupying a hydrophobic pocket.

Sulfur Interactions: The methylthio group's sulfur atom engaging with aromatic or charged residues.

| Interaction Type | Potential Interacting Residues | Moiety of 4-methyl-N-(2-(methylthio)phenyl)benzamide |

| Hydrogen Bond Donor | Asp, Glu, Ser | Amide N-H |

| Hydrogen Bond Acceptor | Arg, Lys, His | Amide C=O |

| Hydrophobic/van der Waals | Leu, Val, Ile, Phe | 4-methylphenyl ring |

| Sulfur-π/Lone Pair-π | Tyr, Phe, Trp | 2-(methylthio)phenyl ring |

Enzyme Inhibition Mechanisms (In Vitro Studies)

In vitro studies on N-arylbenzamide analogues have demonstrated their potential as inhibitors of various enzymes, including histone deacetylases (HDACs) and urease. semanticscholar.orgnih.gov The mechanism of inhibition is highly dependent on the specific enzyme and the substitution pattern of the benzamide scaffold.

For enzymes like HDACs, N-(2-aminophenyl)benzamide derivatives have been shown to act as potent inhibitors. nih.gov The inhibitory mechanism often involves the "binding unit" of the molecule chelating a zinc ion in the enzyme's active site. jppres.com Extrapolating to 4-methyl-N-(2-(methylthio)phenyl)benzamide, while it lacks the critical 2-amino group for this specific zinc chelation, the amide and potentially the methylthio group could still interact with the active site residues to produce an inhibitory effect.

In the case of urease inhibition, studies on halo-substituted ester/amide derivatives have shown that these compounds can act as mixed-type inhibitors. semanticscholar.org This suggests that they can bind to both the free enzyme and the enzyme-substrate complex. The inhibition kinetics for 4-methyl-N-(2-(methylthio)phenyl)benzamide would need to be determined experimentally, but it is plausible that it could exhibit competitive, non-competitive, or mixed inhibition depending on the target enzyme. The binding interactions predicted by molecular docking, such as hydrogen bonding and hydrophobic interactions, would be the molecular basis for this inhibition. semanticscholar.org

| Enzyme Target (Analogues) | Potential Inhibition Mechanism | Key Structural Features |

| Histone Deacetylases (HDACs) | Zinc chelation in the active site | N-(2-aminophenyl)benzamide unit |

| Urease | Mixed-type inhibition | Halo-substituted benzoyl moieties |

| Butyrylcholinesterase | Active site pocket occupation | N-(substituted-phenyl)benzamide |

Receptor Binding Affinity Studies (In Vitro Investigations)

In vitro receptor binding assays are essential for quantifying the affinity of a compound for a specific receptor. N-arylbenzamide analogues have been investigated for their binding to a variety of receptors, including dopamine and serotonin receptors. For example, certain N-arylbenzamides have shown high affinity for the D4 dopamine receptor and the 5-HT2A serotonin receptor.

The binding affinity is typically reported as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). These values are determined through competitive binding assays where the test compound competes with a radiolabeled ligand for binding to the receptor.

For 4-methyl-N-(2-(methylthio)phenyl)benzamide, its affinity for a particular receptor would be dictated by the complementarity of its structure to the receptor's binding pocket. The 4-methyl group could be a key determinant of selectivity. In a study of dopamine receptor ligands, replacing an electron-withdrawing group with an electron-donating methyl group led to a decrease in binding affinity at several dopamine receptor subtypes. nih.gov This highlights the sensitivity of receptor binding to subtle changes in the electronic properties of the substituents.

| Receptor Target (Analogues) | Binding Affinity Metric | General Finding |

| Dopamine D4 Receptor | Ki | High affinity for certain N-arylbenzamides |

| Serotonin 5-HT2A Receptor | Ki, pKi | High affinity and inverse agonist activity for some analogues |

| Dopamine D2/D3 Receptors | Ki | Moderate affinity for some N-arylbenzamides |

Impact of Substituent Effects on Molecular Recognition and Binding Properties

The nature and position of substituents on the aryl rings of N-arylbenzamides have a profound impact on their molecular recognition and binding properties. The electronic and steric properties of the substituents can modulate the binding affinity and selectivity of the molecule.

The 4-methyl group on the benzoyl ring of 4-methyl-N-(2-(methylthio)phenyl)benzamide is an electron-donating group. This can influence the electron density of the adjacent carbonyl group and the aromatic ring, potentially affecting hydrogen bond strength and π-π stacking interactions. Sterically, the methyl group adds bulk, which can either be favorable, by promoting a tighter fit in a hydrophobic pocket, or unfavorable, by causing steric clashes.

The 2-(methylthio)phenyl group introduces both steric bulk and a flexible, lipophilic substituent at the ortho position of the aniline (B41778) ring. The methylthio group is moderately electron-donating and can influence the electronic character of the aniline ring. Its ortho position can force a twisted conformation between the aniline ring and the amide plane, which can be critical for adopting the correct bioactive conformation to fit into a binding site. The sulfur atom, as mentioned, can also engage in specific, favorable interactions.

Studies on related compounds have shown that even minor changes, such as moving a substituent from one position to another, can drastically alter biological activity. This underscores the importance of precise substituent placement for optimal molecular recognition.

| Substituent | Position | Potential Effects on Binding |

| 4-methyl | Benzoyl ring | Electron-donating, increases hydrophobicity, steric influence. |

| 2-methylthio | Aniline ring | Electron-donating, steric bulk, influences conformation, potential for sulfur interactions. |

Conformational Flexibility and its Influence on Molecular Interactions

The N-arylbenzamide scaffold possesses significant conformational flexibility, primarily around the amide bond and the single bonds connecting the aryl rings to the amide group. The molecule can adopt different conformations, and the biologically active conformation is the one that best fits the target's binding site.

For 4-methyl-N-(2-(methylthio)phenyl)benzamide, the ortho-methylthio group on the aniline ring is likely to cause significant steric hindrance. This would force the aniline ring to be twisted out of the plane of the amide group. This pre-defined twist might be beneficial if the receptor's binding site requires a non-planar conformation. This "pre-organization" into a specific conformation can reduce the entropic penalty of binding, leading to higher affinity.

The flexibility of the methylthio group itself also allows it to rotate and adopt a position that maximizes favorable interactions within the binding pocket. Computational studies, such as conformational analysis, can help to identify the low-energy conformations of the molecule, providing insights into which shapes are most likely to be present in solution and available for binding to a biological target. The interplay between this inherent flexibility and the steric and electronic effects of the substituents ultimately determines the molecule's biological profile.

Future Directions in Research on N Arylbenzamide Systems with Methylthio Substituents

Development of Novel and Sustainable Synthetic Methodologies

The traditional synthesis of N-arylbenzamides often involves coupling carboxylic acid derivatives with anilines, which can require harsh conditions or pre-activation steps. Future research should focus on developing more efficient and environmentally benign methods.

Key areas for development include:

Direct C-H Amidation: Investigating transition-metal-catalyzed direct C-H amidation of arenes with 2-(methylthio)aniline (B147308) derivatives would bypass the need for pre-functionalized starting materials, reducing step counts and waste.

Flow Chemistry: Implementing continuous flow processes for the synthesis of 4-methyl-N-(2-(methylthio)phenyl)benzamide could offer improved reaction control, enhanced safety, and easier scalability compared to batch processes.

Green Solvents and Catalysts: Emphasis should be placed on using biodegradable solvents, such as those derived from renewable resources, and reusable or biocatalysts to minimize environmental impact. researchgate.netescholarship.org For instance, employing aqueous micellar conditions for coupling reactions has been shown to improve yields and catalyst loading in other contexts and could be applied here. nih.gov

One-Pot Procedures: Designing one-pot, multi-component reactions (MCRs) where starting materials are converted to the final N-arylbenzamide product in a single vessel would significantly improve efficiency and reduce waste from intermediate purification steps. mdpi.com

Table 1: Comparison of Synthetic Methodologies for N-Arylbenzamide Synthesis

| Methodology | Traditional Approach (e.g., Acyl Chloride) | Proposed Sustainable Approach |

|---|---|---|

| Starting Materials | 4-methylbenzoyl chloride, 2-(methylthio)aniline | 4-methylbenzaldehyde, 2-(methylthio)aniline |

| Catalyst | Stoichiometric base (e.g., pyridine) | Heterogeneous reusable catalyst |

| Solvent | Chlorinated solvents (e.g., DCM) | Aqueous micellar media or bio-based solvents |

| Key Advantages | Well-established, high-yielding for specific substrates | Reduced waste, catalyst reusability, improved safety profile |

| Waste Generation | High (stoichiometric byproducts, solvent waste) | Low (minimal byproducts, solvent recycling) |

Exploration of New Reactivity Modes and Catalytic Systems

The methylthio group in the N-arylbenzamide core is not merely a passive substituent. It can be exploited to direct further chemical transformations or to modulate the reactivity of the aromatic rings.

Future research should explore:

Oxidation State Modulation: Investigating the selective oxidation of the methylthio group to sulfoxide and sulfone moieties. This would create a library of related compounds with altered electronic properties and hydrogen bonding capabilities, potentially leading to different biological activities or material properties.

C-H Functionalization: Using the amide group as a directing group to achieve regioselective C-H functionalization on either the benzoyl or the phenyl ring. Nickel-catalyzed systems have shown promise for the asymmetric synthesis of α-arylbenzamides and could be adapted for this purpose. researchgate.netnih.gov

Palladium-Catalyzed Cross-Coupling: While palladium catalysis is used for C-N bond formation, new reactivity modes could involve using the methylthio group as a leaving group or a site for metalation. Recent advances have shown that reducing conditions can unlock new reactivity from palladium catalysts in C-N bond-forming reactions, a concept that could be explored here. nih.gov

Photoredox Catalysis: Employing visible-light photoredox catalysis to enable novel transformations that are not accessible through traditional thermal methods, such as radical-based functionalizations of the aromatic systems.

Advanced Computational Modeling and Predictive Studies for Chemical Transformations

Computational chemistry provides powerful tools for understanding and predicting the behavior of molecules, which can accelerate the research and development process.

Key areas for computational investigation include:

DFT Studies of Reaction Mechanisms: Using Density Functional Theory (DFT) to model the transition states and reaction pathways for the synthesis and functionalization of 4-methyl-N-(2-(methylthio)phenyl)benzamide. uokerbala.edu.iq This can help in optimizing reaction conditions and in the rational design of more efficient catalysts.

Predictive ADMET Properties: In silico tools can be used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the core structure and its derivatives. jonuns.com This early-stage assessment is crucial for prioritizing compounds with drug-like potential.

Conformational Analysis: The methylthio and amide groups can significantly influence the three-dimensional shape of the molecule through steric and electronic effects. Computational studies can map the conformational landscape and identify low-energy conformers, which is essential for understanding molecular recognition and binding.

Molecular Docking: For potential biological applications, molecular docking studies can predict the binding modes and affinities of these N-arylbenzamide derivatives with specific protein targets, such as enzymes or receptors. uokerbala.edu.iqjonuns.com

Table 2: Proposed Computational Studies for 4-methyl-N-(2-(methylthio)phenyl)benzamide

| Study Type | Objective | Computational Method | Expected Outcome |

|---|---|---|---|

| Reaction Modeling | Elucidate the mechanism of a novel C-H functionalization reaction. | DFT (e.g., B3LYP/6-311G(d,p)) | Identification of transition states and intermediates; prediction of reaction barriers. uokerbala.edu.iq |

| Property Prediction | Assess drug-likeness and potential toxicity. | QSAR, pKCSM web server | Prediction of LogP, solubility, oral bioavailability, and potential hepatotoxicity. jonuns.com |

| Binding Analysis | Identify potential biological targets. | Molecular Docking (e.g., with kinases, proteases) | Predicted binding poses and affinity scores to guide experimental screening. |

| Spectroscopic Analysis | Correlate experimental and theoretical spectra. | TD-DFT, NMR chemical shift prediction | A deeper understanding of the electronic structure and confirmation of experimental characterization. nih.gov |

Design of Chemical Probes or Advanced Materials Based on the Core Structure

The unique structural features of 4-methyl-N-(2-(methylthio)phenyl)benzamide make it an attractive scaffold for the development of specialized chemical tools and functional materials.

Future directions in this area include:

Photoaffinity Probes: The core structure can be modified to create photoaffinity probes for target identification in chemical biology. unimi.it This involves incorporating a photoreactive group (e.g., diazirine or benzophenone) and a bioorthogonal handle (e.g., an alkyne or azide) for subsequent labeling and identification of binding partners. unimi.it

Fluorescent Probes: By incorporating fluorophores into the N-arylbenzamide structure, it may be possible to develop probes for sensing specific analytes or for imaging in biological systems. The methylthio group's environment-sensitive electronic properties could be harnessed for this purpose.

Polymer Science: N-methylbenzamide derivatives have been used in the modification of polymers to enhance properties like thermal stability and chemical resistance. chemicalbook.com The 4-methyl-N-(2-(methylthio)phenyl)benzamide scaffold could be functionalized with polymerizable groups to create monomers for high-performance materials.

Covalent Modifiers: The development of chemical probes with reactive electrophiles can be a powerful tool for investigating protein interactions. researchgate.net The N-arylbenzamide scaffold could be functionalized to serve as a carrier for such "warheads," enabling the selective covalent modification of biological targets. youtube.com

Deepened Mechanistic Studies of Molecular Interactions for Rational Design

A fundamental understanding of the non-covalent interactions involving the N-arylbenzamide core is critical for the rational design of new molecules with desired functions.

Research in this area should focus on:

Protein-Ligand Binding Studies: Using biophysical techniques such as Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), and Nuclear Magnetic Resonance (NMR) spectroscopy to quantify the binding thermodynamics and kinetics of these compounds with target proteins. Spectroscopic methods can reveal how the binding interaction affects the protein's conformation. dovepress.com

Elucidation of Interaction Forces: Determining the key intermolecular forces (e.g., hydrogen bonds, hydrophobic interactions, van der Waals forces) that govern molecular recognition. dovepress.com The sulfur atom of the methylthio group can participate in unique non-covalent interactions, such as S-π interactions, which should be investigated.

Solvent Effects: Studying how different solvent environments affect the conformation and reactivity of the molecule. The interplay between intramolecular hydrogen bonding and solvent interactions can have a profound impact on the molecule's behavior.

Crystal Engineering: Analyzing the crystal packing of 4-methyl-N-(2-(methylthio)phenyl)benzamide and its derivatives to understand the dominant intermolecular interactions in the solid state. This can reveal preferred interaction geometries, such as N–H···O hydrogen bonding, which are also relevant in biological contexts. researchgate.net

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 4-methyl-N-(2-(methylthio)phenyl)benzamide to improve yield and purity?

- Methodology : Utilize multi-step coupling reactions with reagents like dicyclohexylcarbodiimide (DCC) and catalysts such as 4-dimethylaminopyridine (DMAP). Control reaction parameters: temperature (60–80°C), solvent polarity (e.g., DMF or THF), and stoichiometric ratios of reactants. Monitor intermediates via thin-layer chromatography (TLC) and purify via column chromatography .

- Data Validation : Confirm purity using High-Performance Liquid Chromatography (HPLC) with >95% purity thresholds. Use Nuclear Magnetic Resonance (NMR) spectroscopy to verify structural integrity (e.g., methylthio group at δ 2.5 ppm in H NMR) .

Q. What analytical techniques are critical for characterizing the structural and physicochemical properties of this compound?

- Key Techniques :

- NMR Spectroscopy : Assign aromatic protons (δ 6.8–8.0 ppm) and methylthio groups (δ 2.5 ppm).

- Mass Spectrometry (ESI-MS) : Confirm molecular weight (e.g., [M+H]+ peak at m/z 287.1).

- Solubility Profiling : Test in polar (DMSO, methanol) and non-polar solvents (hexane) to guide formulation for biological assays .

Q. How can researchers assess the compound’s stability under varying storage conditions?

- Protocol : Conduct accelerated stability studies at 25°C/60% RH and 40°C/75% RH for 4 weeks. Analyze degradation products via HPLC and compare with baseline chromatograms. Use differential scanning calorimetry (DSC) to detect polymorphic transitions .

Advanced Research Questions

Q. What experimental designs are recommended for evaluating the compound’s enzyme inhibition potential?

- Approach :

- Target Selection : Prioritize enzymes with structural homology to known benzamide targets (e.g., kinases, proteases).

- Assay Design : Use fluorescence-based or colorimetric assays (e.g., NADH-coupled assays for oxidoreductases) with IC determination. Include positive controls (e.g., staurosporine for kinases) and validate with dose-response curves .

- Data Interpretation : Apply nonlinear regression models (e.g., GraphPad Prism) to calculate inhibition constants. Cross-validate with molecular docking simulations (AutoDock Vina) to predict binding modes .

Q. How can structure-activity relationship (SAR) studies be conducted to identify critical functional groups?

- Strategy :

- Analog Synthesis : Modify substituents (e.g., replace methylthio with ethylthio, vary benzamide substituents).

- Biological Testing : Compare IC values across analogs in cytotoxicity (MTT assay) or antimicrobial (MIC determination) studies.

- Computational Modeling : Use density functional theory (DFT) to calculate electronic properties (HOMO-LUMO gaps) and correlate with activity .

Q. What mechanistic studies are required to resolve contradictions in reported biological activities?

- Protocol :

- Kinetic Studies : Perform time-dependent enzyme inhibition assays to distinguish competitive vs. non-competitive mechanisms.

- Spectroscopic Analysis : Use surface plasmon resonance (SPR) to measure real-time binding kinetics (k/k).

- Cross-Validation : Replicate assays in multiple cell lines (e.g., HEK293 vs. HeLa) to confirm target specificity .

Q. How should researchers address discrepancies in solubility data across literature sources?

- Resolution : Standardize solubility measurements using the shake-flask method with UV-Vis quantification. Account for pH-dependent solubility (e.g., test at physiological pH 7.4) and use co-solvents (e.g., PEG-400) for poorly soluble variants .

Q. What methodologies are suitable for toxicity profiling in preclinical models?

- In Vitro Models : Use hepatic (HepG2) and renal (HEK293) cell lines for acute toxicity (LD) screening. Measure apoptosis markers (caspase-3/7 activity) and oxidative stress biomarkers (GSH/GSSG ratio) .

- In Vivo Validation : Conduct OECD-compliant acute oral toxicity studies in rodents (14-day observation). Perform histopathological analysis of liver/kidney tissues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.